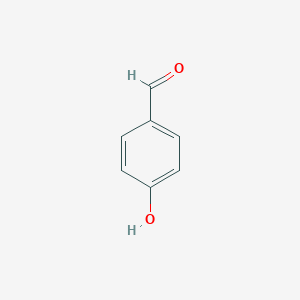

4-Hydroxybenzaldehyde

Cat. No. B117250

Key on ui cas rn:

123-08-0

M. Wt: 122.12 g/mol

InChI Key: RGHHSNMVTDWUBI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06518394B2

Procedure details

The synthesized emeraldine base oligomer in an amount of 0.2 g was slowly sprinkled over a 250 ml beaker containing 150 ml tetrahydrofuran in a BRANSON ultrasonic bath. The polyaniline solution was then transferred to a 500 ml flask with flux condenser and thermometer adaptor and heated with stirring to 60° C. in a heating bath. A separate solution of 1 g (0.0082 mol) p-hydroxybenzaldehyde in 50 ml absolute ethanol was prepared and slowly added via a dropping funnel to the polyaniline solution. The reaction was allowed to proceed for at least 3 days and then transferring the reaction mixture to a rotovap flask and stripping the solvent. The greenish blue powder was thoroughly ether washed and soxhlet extracted for at least 3 days with ether. The fully washed product was vacuum dried in an oven at 60° C. and characterized by NMR, Infrared, Ultraviolet, TGA, DSC,GPC, EA and x-ray spectroscopy. Reduction with sodium borohydride and lithium hydride was achieved by reflux with the endcapped polymer in dimethylformamide, cooling the mixture, pouring ethanol and then filtering, air drying, recrystallizing in methanol and characterizing the reduced base.

[Compound]

Name

polyaniline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

polyaniline

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.CC[O:8][CH2:9][CH3:10].[CH2:11](O)C>>[OH:8][C:9]1[CH:10]=[CH:11][C:4]([CH:5]=[O:1])=[CH:3][CH:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Three

[Compound]

|

Name

|

polyaniline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

polyaniline

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCOCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to 60° C. in a heating bath

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer adaptor and heated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to proceed for at least 3 days

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

soxhlet extracted for at least 3 days with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in an oven at 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by reflux with the endcapped polymer in dimethylformamide

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling the mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

pouring ethanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallizing in methanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=CC=C(C=O)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.0082 mol | |

| AMOUNT: MASS | 1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |